molecular formula C14H21BN2O4 B6343040 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096342-16-2

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B6343040
CAS No.: 2096342-16-2
M. Wt: 292.14 g/mol
InChI Key: RPKVATDWUMOWOI-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). The boron atom is also bonded to a hydrogen atom. Boronic acids are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in a variety of biological applications .


Synthesis Analysis

The synthesis of boronic acids and their esters often involves the reaction of organometallic compounds, such as Grignard or organolithium reagents, with borate esters. Alternatively, they can be synthesized by the reaction of boronic acids with alcohols, catalyzed by a strong acid .


Molecular Structure Analysis

In boronic acids and their esters, the boron atom is typically in a trigonal planar configuration. The oxygen atom of the ester group contributes to the electron deficiency of the boron atom, making it capable of forming stable complexes with electron-rich species .


Chemical Reactions Analysis

Boronic acids and their esters are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups, such as alcohols, carboxylic acids, and carbohydrates. This property is often exploited in the field of organic synthesis, particularly in the Suzuki reaction .


Physical and Chemical Properties Analysis

Boronic acids and their esters are typically solid at room temperature. They are generally stable under normal conditions, but can decompose if heated .

Scientific Research Applications

Phosphorescent Properties

Arylboronic esters, like 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester, exhibit unique phosphorescent properties in the solid state at room temperature. These properties are remarkable as they challenge the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion at the boron moiety in the excited state, which makes them interesting for studying phosphorescence in organic compounds (Shoji et al., 2017).

Synthesis of Fluoroarenes

Arylboronic acid pinacol esters are used in the Nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This demonstrates their role in the synthesis of fluoroarenes and their derivatives, which are significant in various chemical synthesis processes (Zhou et al., 2016).

Amide C-N Bond Activation

These esters are also involved in the Ni-catalyzed formal carboacylation of o-allylbenzamides, indicating their role in amide C-N bond activation. This process leads to the generation of specific organic compounds, showcasing their utility in complex organic synthesis (Walker et al., 2017).

Electrochemical Applications

In electrochemical applications, arylboronic acid pinacol esters are used to create multifunctional thin film surfaces for electrode modification. This is particularly significant for the development of electrochemical platforms for fundamental cell studies, genomic analysis, and biosensing (Harper et al., 2009).

Polymer Synthesis

These esters are also instrumental in the synthesis of hyperbranched polythiophene with a controlled degree of branching, highlighting their role in advanced polymer chemistry (Segawa et al., 2013).

Mechanism of Action

Safety and Hazards

Like all chemicals, boronic acids and their esters should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The unique properties of boronic acids and their esters have made them a topic of ongoing research. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the design of new drugs and other biologically active compounds .

Properties

IUPAC Name

N-methyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-11(17(18)19)7-6-10(12)9-16-5/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKVATDWUMOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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